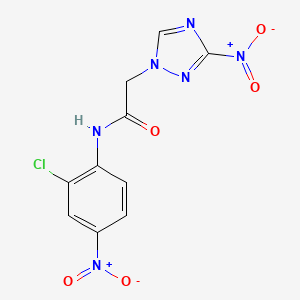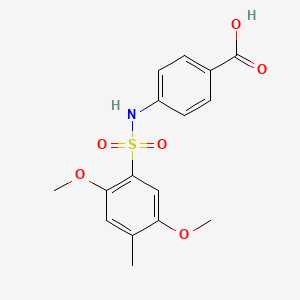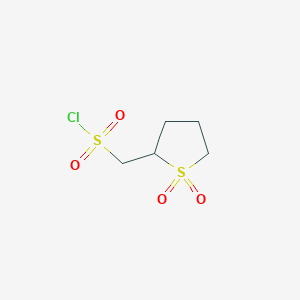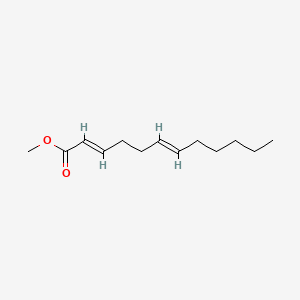![molecular formula C13H14BrF2N5O B2465140 5-Brom-N-{[3-(4,4-Difluorcyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amin CAS No. 2034536-59-7](/img/structure/B2465140.png)
5-Brom-N-{[3-(4,4-Difluorcyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is an intricate chemical compound with a unique molecular structure. Known for its substantial potential in scientific research, it piques interest across various disciplines, particularly in medicinal and industrial chemistry.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine finds its use in several research fields:
Chemistry: : In synthetic chemistry, it's utilized as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: : In biological research, it serves as a probe for studying enzyme activity and protein interactions, thanks to its ability to bind selectively to specific biological targets.
Medicine: : Medically, the compound has potential as a lead compound for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is crucial.
Industry: : Industrially, it may be used in the development of new materials with unique properties, such as polymers or catalysts, owing to its stable yet reactive nature.
Vorbereitungsmethoden
The synthesis of 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine typically involves several complex steps.
Synthetic Routes: : The compound is synthesized through a series of nucleophilic substitution and cyclization reactions. The process often begins with the bromination of a pyrimidin-2-amine precursor, followed by the introduction of an oxadiazole moiety through cyclization. The addition of a difluorocyclohexyl group is the final step, which requires meticulous control of reaction conditions to ensure specificity and yield.
Reaction Conditions: : These reactions are conducted under anhydrous conditions, often using solvents like tetrahydrofuran or dimethyl sulfoxide, and catalysts such as palladium or copper to facilitate bond formation and rearrangement.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes for increased efficiency and reproducibility. High-pressure reactors and automated systems can be employed to handle the delicate nature of the reactions and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed: : The products formed from these reactions are typically derivatives of the original compound, with modifications at specific sites such as the bromine atom or the difluorocyclohexyl group
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets and Pathways Involved: : It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to a cascade of biochemical changes within the cell, affecting processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine with similar compounds highlights its uniqueness:
Similar Compounds: : Compounds such as 5-bromo-N-{[3-(cyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine and 5-bromo-N-{[3-(4,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine share structural similarities but differ in the substituents attached to the oxadiazole ring.
Uniqueness: : The presence of the difluorocyclohexyl group imparts distinct physicochemical properties, such as enhanced stability and unique binding affinities, making it particularly valuable in certain applications where other similar compounds might not suffice.
There you go: a thorough look at the complex world of 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine! Curious to learn more about any specific aspect?
Eigenschaften
IUPAC Name |
5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF2N5O/c14-9-5-17-12(18-6-9)19-7-10-20-11(21-22-10)8-1-3-13(15,16)4-2-8/h5-6,8H,1-4,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGNOVUPDFWQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC3=NC=C(C=N3)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2465059.png)



![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2465067.png)


![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)
![3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2465072.png)
![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/new.no-structure.jpg)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)
![1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2465076.png)
![N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2465078.png)
![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2465079.png)
